molecular formula C14H17N B15269807 N-(naphthalen-1-ylmethyl)propan-1-amine CAS No. 101828-12-0

N-(naphthalen-1-ylmethyl)propan-1-amine

Cat. No.: B15269807
CAS No.: 101828-12-0
M. Wt: 199.29 g/mol
InChI Key: OAWDITXABOUZMW-UHFFFAOYSA-N
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Description

N-(naphthalen-1-ylmethyl)propan-1-amine is a chemical compound of interest in organic and medicinal chemistry research, particularly in the synthesis and development of novel active molecules. Compounds featuring the naphthalen-1-ylmethylamine scaffold are recognized as valuable intermediates and building blocks. Research indicates that structurally related benzylamine and allylamine derivatives exhibit significant biological activity, serving as key precursors in the synthesis of antifungal agents such as naftifine and its analogues . The naphthalene moiety provides a rigid, planar hydrophobic structure that can be critical for molecular recognition and interaction with biological targets. This compound is supplied strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can leverage this chemical building block in various applications, including method development in organic synthesis, the creation of libraries for pharmaceutical screening, and as a precursor in materials science. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

101828-12-0

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)propan-1-amine

InChI

InChI=1S/C14H17N/c1-2-10-15-11-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,15H,2,10-11H2,1H3

InChI Key

OAWDITXABOUZMW-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 1-chloromethylnaphthalene (1.0 equiv) is combined with propan-1-amine (1.2 equiv) in toluene under cooling (5°C). Powdered KOH (1.5 equiv) and TBAB (5 mol%) are introduced gradually to mitigate exothermicity. The mixture is stirred at 25°C for 4–6 hours, followed by aqueous workup and distillation under reduced pressure to isolate the product.

Key Advantages :

  • High Yield : Isolation yields of 80–85% are achievable after vacuum distillation.
  • Scalability : The absence of sensitive reagents (e.g., hydrogen gas) simplifies industrial adaptation.

Challenges :

  • Over-Alkylation Risk : Excess propan-1-amine (1.2–1.5 equiv) is critical to suppress di-alkylation.
  • Purification Requirements : Distillation or chromatography is necessary to remove residual naphthalene derivatives.

Reductive Amination Using Naphthalen-1-ylmethyl Aldehyde

Reductive amination offers an alternative route by condensing naphthalen-1-ylmethyl aldehyde with propan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Synthetic Protocol

A mixture of naphthalen-1-ylmethyl aldehyde (1.0 equiv) and propan-1-amine (1.1 equiv) in methanol is stirred at room temperature for 1 hour to form the imine intermediate. NaBH3CN (1.5 equiv) is then added portionwise, and the reaction is maintained at 40°C for 12 hours. The product is extracted with ethyl acetate and purified via silica gel chromatography.

Yield and Limitations :

  • Moderate Efficiency : Typical yields range from 60–70%, constrained by aldehyde availability and imine stability.
  • Aldehyde Synthesis : Naphthalen-1-ylmethyl aldehyde must be prepared separately, often via oxidation of 1-methylnaphthalene or reduction of naphthalene-1-carboxylic acid.

Phase Transfer-Catalyzed N-Alkylation

Building on the alkylation method, phase transfer catalysis enhances reaction kinetics and selectivity. TBAB facilitates the migration of the hydroxide ion into the organic phase, promoting deprotonation of propan-1-amine and accelerating nucleophilic attack on 1-chloromethylnaphthalene.

Optimized Parameters :

  • Catalyst Loading : 5 mol% TBAB.
  • Solvent System : Toluene-water biphasic mixture.
  • Temperature : 25–40°C to balance reaction rate and side-product formation.

Performance Metrics :

  • Yield Enhancement : 85–90% purity before distillation, outperforming non-catalyzed routes.
  • Reduced By-Products : The PTC minimizes hydrolysis of 1-chloromethylnaphthalene to naphthalenemethanol.

Comparative Analysis of Synthetic Methods

Table 1. Synthesis Method Comparison

Method Reagents/Conditions Yield Time (h) Scalability Cost Efficiency
Alkylation 1-Chloromethylnaphthalene, KOH, TBAB 80–85% 4–6 High High
Reductive Amination Naphthalen-1-ylmethyl aldehyde, NaBH3CN 60–70% 12–24 Moderate Moderate
Phase Transfer Catalysis TBAB, KOH, Toluene 85–90% 4–6 High High
Iridium-Catalyzed [Ir(COD)Cl]₂, Phenylsilane N/A 16–24 Low Low

Industrial-Scale Production Considerations

For commercial manufacturing, the alkylation and phase transfer-catalyzed methods are preferred due to their robustness and cost-effectiveness. Key industrial adaptations include:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for 1-chloromethylnaphthalene synthesis.
  • In Situ Chloromethylation : Direct generation of 1-chloromethylnaphthalene from naphthalene, formaldehyde, and HCl, avoiding intermediate isolation.
  • Waste Management : Recycling toluene and aqueous phases to minimize environmental impact.

Mechanism of Action

The mechanism by which (NAPHTHALEN-1-YLMETHYL)(PROPYL)AMINE exerts its effects is primarily through its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Key Structural Differences Molecular Weight Key References
N-(Naphthalen-1-ylmethyl)benzylamine Benzyl group instead of propyl Larger aromatic substituent increases steric hindrance 283.36 g/mol
3-Morpholino-N-(naphthalen-1-ylmethyl)propan-1-amine Morpholino group at C3 Electron-rich morpholino enhances solubility and hydrogen-bonding potential 284.40 g/mol
N,N-Dimethylnaphthalen-1-amine Dimethylamine group Reduced chain length; planar structure due to direct N–naphthalene bond 171.24 g/mol
(S)-N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-trifluoromethylphenyl)propan-1-amine Trifluoromethylphenyl and chiral ethyl group Fluorine atoms increase electronegativity and metabolic stability 357.41 g/mol

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability but reduce basicity compared to electron-donating groups (e.g., morpholino) .
  • Chirality : Chiral centers in compounds like (S)-N-((R)-1-(naphthalen-1-yl)ethyl)-propan-1-amine influence enantioselective interactions, critical in drug design .

Challenges :

  • Limited commercial availability of precursors (e.g., substituted benzylamines) drives up costs .
  • Fluorinated analogues require specialized reagents (e.g., trifluoromethylphenyl boronic acids), complicating scalability .

Biological Activity

N-(naphthalen-1-ylmethyl)propan-1-amine, also known as 3-(Naphthalen-1-yl)propan-1-amine, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a naphthalene ring attached to a propanamine backbone. Its molecular formula is C16H19NC_{16}H_{19}N, and it possesses a molecular weight of approximately 241.33 g/mol. The compound's structure allows it to interact with various biological targets, particularly in neurotransmitter systems.

The biological activity of this compound is primarily attributed to its role as a ligand for specific receptors. It has been shown to modulate the activity of neurotransmitter systems, particularly those involving histamine receptors. The compound acts as an antagonist/inverse agonist at the histamine H3 receptor (H3R), which plays a crucial role in regulating neurotransmitter release in the central nervous system .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Histamine Receptor Modulation Acts as an antagonist/inverse agonist at H3R, influencing acetylcholine levels .
Neurotransmitter Interaction Modulates cholinergic, dopaminergic, and serotoninergic systems .
Antimicrobial Potential Exhibits activity against various bacterial and fungal strains .

Case Studies and Research Findings

Research has highlighted the diverse pharmacological effects of this compound:

  • Histamine H3 Receptor Studies :
    • A study demonstrated that the compound effectively inhibited cAMP production in HEK293 cells expressing recombinant human H3Rs, indicating its potential as a therapeutic agent for cognitive disorders .
    • The compound showed an IC50 value of 41.7 ± 8.5 nM in functional assays, confirming its potency at H3R.
  • Antimicrobial Activity :
    • In vitro assays revealed that derivatives of naphthalene-based compounds exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 7.8 µg/mL .
  • Synthesis and Structural Activity Relationships :
    • Various synthetic routes have been explored to enhance the biological activity of naphthalene derivatives. For instance, modifications to the naphthalene ring or the amine side chain have been shown to increase potency against specific microbial strains .

Q & A

Q. What are the optimal synthetic routes for N-(naphthalen-1-ylmethyl)propan-1-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves a nucleophilic substitution or reductive amination between naphthalen-1-ylmethanol and propan-1-amine. Key steps include:

  • Step 1 : Activation of the naphthalen-1-ylmethanol using a coupling agent (e.g., DCC or EDC) to generate an intermediate.
  • Step 2 : Reaction with propan-1-amine under controlled pH (7–9) to avoid side reactions.
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Critical variables affecting yield include solvent polarity (e.g., THF vs. DCM), temperature (40–60°C optimal), and stoichiometric ratios (1:1.2 amine:alcohol). Impurities often arise from over-alkylation or incomplete activation, necessitating rigorous NMR and LC-MS validation .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1H^1H NMR confirms the presence of the naphthalene aromatic protons (δ 7.2–8.5 ppm) and the methylene group (δ 3.4–3.8 ppm) adjacent to the amine. 13C^{13}C NMR resolves the quaternary naphthalene carbons (δ 125–135 ppm) and the propanamine backbone (δ 40–50 ppm).
  • IR : Stretching vibrations for the amine group (N–H, 3300–3500 cm1^{-1}) and aromatic C–C bonds (1600–1450 cm1^{-1}) are diagnostic.
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS confirms molecular ion peaks ([M+H]+^+) and detects trace impurities.
    Validation against reference standards (e.g., PubChem data) is critical .

Q. How does the naphthalene moiety influence the compound’s physicochemical properties?

The naphthalene ring enhances hydrophobicity (logP ~3.5), impacting solubility in polar solvents. Planar aromaticity promotes π-π stacking in crystalline phases, observed via X-ray diffraction. The electron-rich ring also stabilizes charge-transfer complexes in spectroscopic assays, which must be accounted for in UV-Vis quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies involving this compound derivatives?

Conflicting SAR data often arise from:

  • Substituent effects : Electron-withdrawing groups on the naphthalene ring may increase receptor binding affinity but reduce solubility.
  • Stereochemical variability : Chiral centers (if present) require enantiomeric resolution (e.g., chiral HPLC) to isolate active isomers.
  • Assay interference : Fluorescent naphthalene derivatives may auto-interfere in high-throughput screens.

Q. Resolution strategies :

  • Use orthogonal assays (e.g., SPR, ITC) to validate binding.
  • Apply multivariate statistical analysis (e.g., PCA) to disentangle substituent contributions.
  • Reference crystallographic data (e.g., SHELX-refined structures) to correlate conformation with activity .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Challenges include:

  • Polymorphism : Multiple crystal forms due to flexible propanamine chain.
  • Twinned crystals : Common in naphthalene derivatives, requiring careful data integration (e.g., using SHELXL’s TWIN command).

Q. Solutions :

  • Optimize solvent evaporation rates (e.g., slow diffusion of pentane into DCM solution).
  • Use cryocooling (100 K) to stabilize crystals during X-ray data collection.
  • Validate refinement with R-factor convergence (<5%) and electron density maps .

Q. How does this compound interact with biological targets such as G protein-coupled receptors (GPCRs)?

The compound’s amine group forms hydrogen bonds with conserved aspartate residues (e.g., Asp113 in β2_2-adrenergic receptors), while the naphthalene moiety engages in hydrophobic interactions with transmembrane helices. Methodological insights :

  • Docking studies : Use AutoDock Vina with AMBER force fields to predict binding poses.
  • Mutagenesis : Replace key residues (e.g., Phe193) to confirm interaction hotspots.
  • Radioligand assays : 3H^3H-labeled analogs quantify binding affinity (Kd_d values) .

Q. What computational approaches are recommended for modeling the pharmacokinetics of this compound?

  • ADME prediction : SwissADME or pkCSM to estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 metabolism.
  • MD simulations : GROMACS with CHARMM36 force fields to study membrane permeation.
  • QSAR : Develop models using descriptors like molar refractivity and topological polar surface area .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies may stem from:

  • Metabolic instability : Rapid hepatic oxidation of the amine group.
  • Plasma protein binding : High affinity for albumin reduces free drug concentration.

Q. Mitigation :

  • Synthesize deuterated or fluorinated analogs to slow metabolism.
  • Use microdialysis to measure unbound drug levels in target tissues.
  • Validate in zebrafish or rodent models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

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